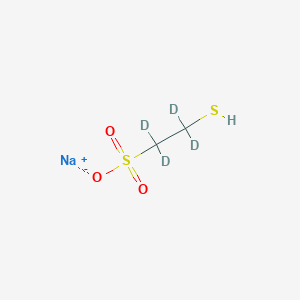
sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate involves the deuteration of sodium 2-sulfanylethanesulfonate. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes, which are carried out in specialized facilities equipped to handle deuterated chemicals. The production process includes rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and substituted sulfonates, which have various applications in pharmaceuticals and chemical research .
Scientific Research Applications
Sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways involving sulfur-containing compounds.
Medicine: Used as a protective agent in chemotherapy to reduce the toxicity of certain chemotherapeutic agents.
Industry: Utilized in the synthesis of deuterated drugs and other specialized chemicals
Mechanism of Action
The mechanism of action of sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate involves its ability to interact with and neutralize reactive metabolites. In medical applications, it detoxifies harmful byproducts of chemotherapeutic agents by forming stable, non-toxic compounds. This process involves the sulfhydryl group of the compound reacting with electrophilic metabolites, thereby preventing cellular damage .
Comparison with Similar Compounds
Similar Compounds
Sodium 2-sulfanylethanesulfonate (MESNA): The non-deuterated analogue used for similar medical applications.
Sodium 2-mercaptoethanesulfonate: Another analogue with similar detoxifying properties
Uniqueness
The uniqueness of sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate lies in its deuterium content, which provides enhanced stability and allows for detailed mechanistic studies using NMR spectroscopy. This makes it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C2H5NaO3S2 |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate |
InChI |
InChI=1S/C2H6O3S2.Na/c3-7(4,5)2-1-6;/h6H,1-2H2,(H,3,4,5);/q;+1/p-1/i1D2,2D2; |
InChI Key |
XOGTZOOQQBDUSI-PBCJVBLFSA-M |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])S.[Na+] |
Canonical SMILES |
C(CS(=O)(=O)[O-])S.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


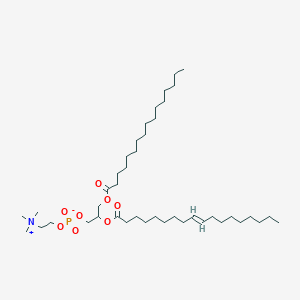
![[5-[2-(6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate](/img/structure/B12322029.png)
![4-[({[2-(adamantan-1-yl)propan-2-yl]oxy}carbonyl)amino]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12322036.png)

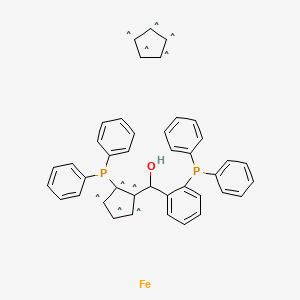
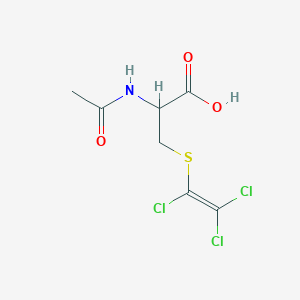
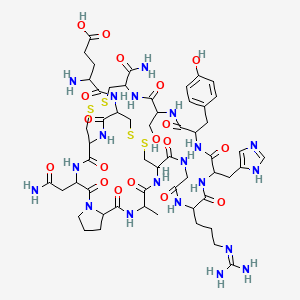
![3-[14-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B12322090.png)
![methyl 1-acetyloxy-4a,6-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12322094.png)

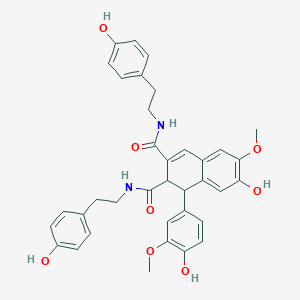


![2,3-dihydroxybutanedioic acid;N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine](/img/structure/B12322117.png)
